

A Comprehensive Structural and Functional Analysis of Oxamniquine

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Compound of Interest

Compound Name: Oxamniquine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of **oxamniquine**, an anthelmintic drug historically used in the treatment of schistosomiasis caused by *Schistosoma mansoni*. This document outlines its chemical architecture, key functional groups, and the established mechanism of action, supported by quantitative data and generalized experimental protocols for its structural elucidation.

Chemical Structure and Functional Groups

Oxamniquine is a semisynthetic tetrahydroquinoline derivative.^{[1][2]} Its chemical structure is fundamental to its biological activity. The IUPAC name for **oxamniquine** is (RS)-[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol.^{[3][4]}

The molecule possesses several key functional groups that dictate its chemical properties and biological interactions:

- Tetrahydroquinoline Ring: A core heterocyclic scaffold.
- Secondary Amine: The isopropylaminomethyl side chain is crucial for its activity.^[3]
- Primary Alcohol: The hydroxymethyl group is the site of bioactivation.^{[3][5]}
- Nitro Group: An electron-withdrawing group attached to the aromatic ring.^[4]

- Chiral Center: The carbon at position 2 of the tetrahydroquinoline ring is a chiral center, meaning **oxamniquine** exists as a racemic mixture of R and S enantiomers.[5][6][7]

Below is a diagram illustrating the chemical structure of **oxamniquine** and its primary functional groups.

Caption: Chemical structure of **oxamniquine** with key functional groups.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **oxamniquine** is presented in the table below. This information is critical for its identification, characterization, and formulation.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₁ N ₃ O ₃	[4]
Molecular Weight	279.33 g/mol	[4]
Physical Description	Pale yellow crystalline solid	[4]
Melting Point	147-149 °C	
Solubility	Soluble in acetone, chloroform, methanol. Sparingly soluble in water.	
UV max (Methanol)	205.5 nm, 249.5 nm, 389.5 nm	
Mass Spectrometry (GC-MS)	Top m/z peaks: 72, 191, 190	[4]
Mass Spectrometry (MS-MS)	Top 5 Peaks (Positive Ion Mode): 174.0913, 145.0886, 146.0963, 187.0865, 144.0809	[4]

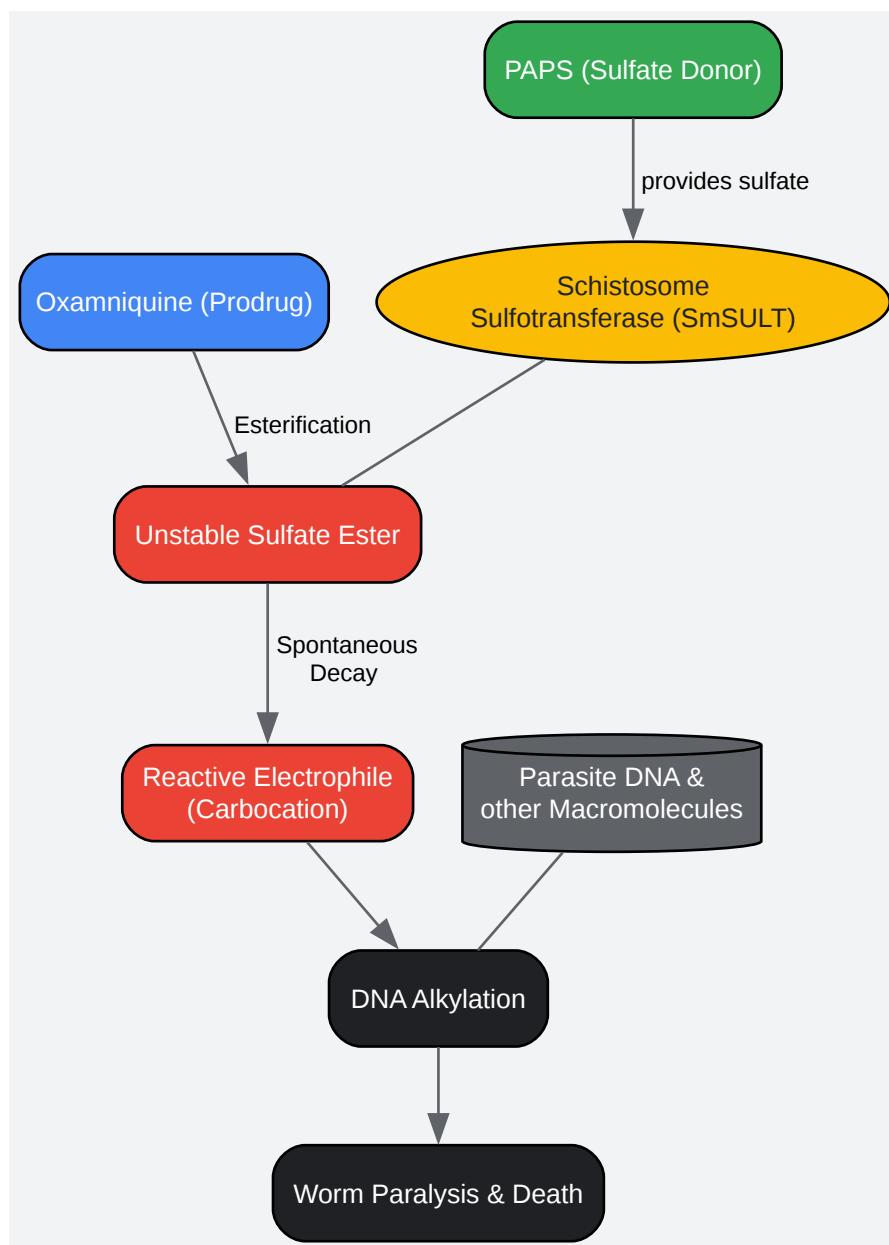
Mechanism of Action: A Prodrug Activation Pathway

Oxamniquine is a prodrug, meaning it requires bioactivation within the parasite to exert its schistosomicidal effect.[5] The mechanism is specific to *S. mansoni* because the parasite possesses a particular sulfotransferase enzyme (SmSULT) that is absent or structurally different in other *Schistosoma* species.[2][8]

The activation pathway involves the following key steps:

- Enzymatic Esterification: The primary alcohol (hydroxymethyl group) of **oxamniquine** is esterified by the parasite's sulfotransferase enzyme, using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor.[5][9]
- Formation of an Unstable Ester: This reaction forms a sulfate ester of **oxamniquine**.[5][7]
- Spontaneous Decay: The resulting ester is unstable and spontaneously degrades.[5]
- Generation of a Reactive Electrophile: The degradation produces a reactive electrophilic carbocation intermediate.
- Macromolecule Alkylation: This electrophile then alkylates the parasite's DNA and potentially other macromolecules, leading to disruption of nucleic acid synthesis, paralysis, and death of the worm.[1][8][10]

The following diagram illustrates the bioactivation pathway of **oxamniquine**.



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Caption: Bioactivation pathway of **oxamniquine** in *Schistosoma mansoni*.

Experimental Protocols for Structural Analysis

The elucidation of **oxamniquine**'s structure and the characterization of its derivatives rely on a suite of analytical techniques. Below are generalized, high-level protocols for the key experimental methods employed.

X-ray Crystallography

This technique is used to determine the precise three-dimensional atomic structure of a molecule in its crystalline form. It has been instrumental in studying the interaction between **oxamniquine** enantiomers and the schistosome sulfotransferase enzyme.[8][11][12]

Methodology:

- Crystallization: Grow single crystals of **oxamniquine** or its co-complex (e.g., with the target enzyme) from a suitable solvent or buffer solution using techniques like vapor diffusion.
- Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
- Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using computational methods (e.g., direct methods or molecular replacement).
- Model Building and Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined against the experimental data to improve its accuracy, yielding precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, aiding in the confirmation of its structure and the identification of impurities or derivatives. While specific NMR data for **oxamniquine** is not detailed in the provided search results, a general protocol for small molecules like it is standard.[13]

Methodology:

- Sample Preparation: Dissolve a few milligrams of the purified **oxamniquine** sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition: Place the sample in an NMR spectrometer. Acquire one-dimensional spectra (^1H NMR, ^{13}C NMR) and, if necessary, two-dimensional spectra (e.g., COSY, HSQC) to establish connectivity between atoms.

- Spectral Analysis: Process the acquired data (Fourier transformation, phasing, baseline correction). Integrate the ^1H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations to assign signals to specific atoms within the molecule and confirm the overall structure.

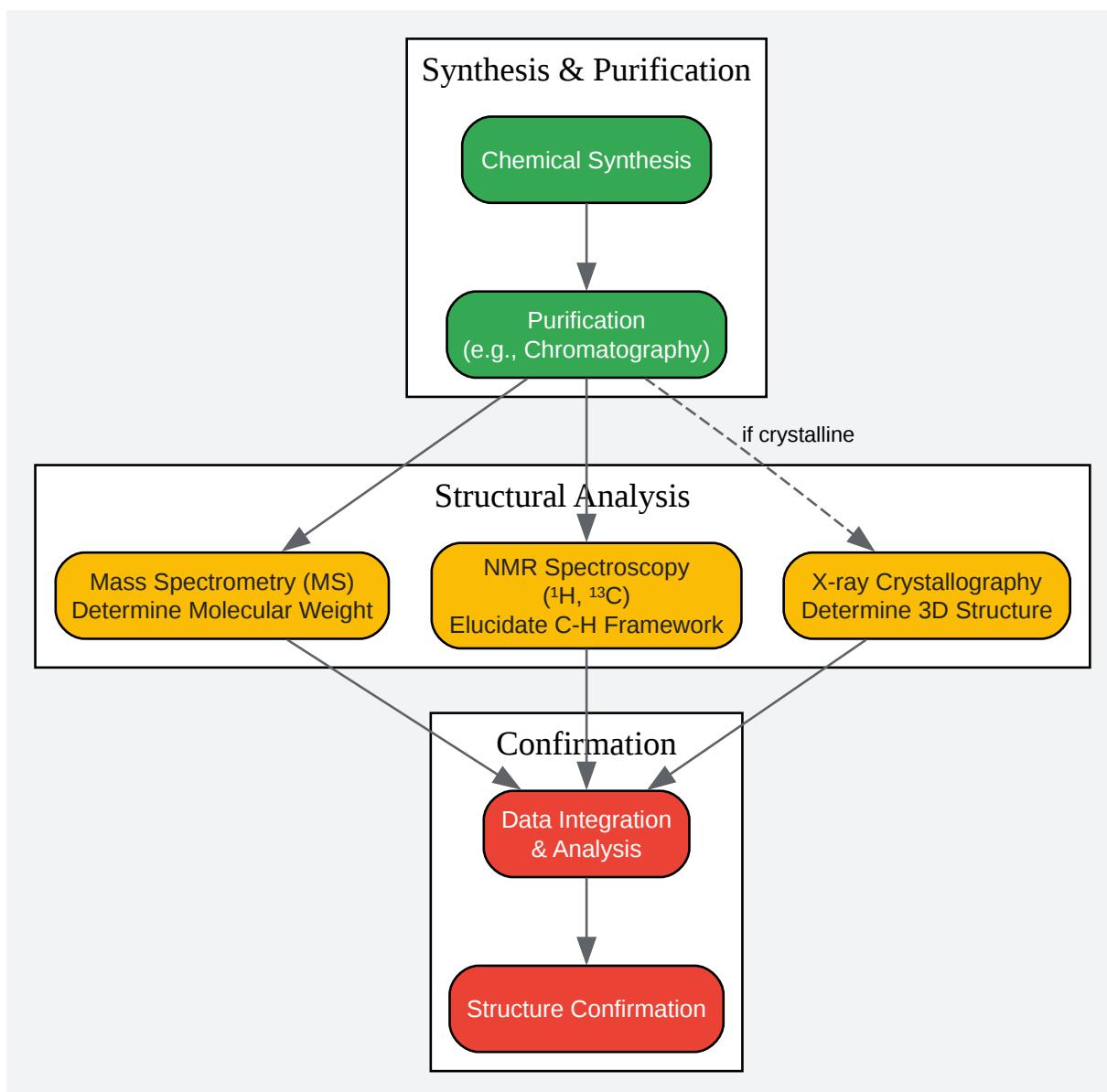
Mass Spectrometry (MS)

MS is used to determine the molecular weight of **oxamniquine** and to gain structural information through fragmentation analysis.^[4]

Methodology:

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. For a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is first separated by HPLC. The molecules are then ionized using a method such as Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z .
- Fragmentation (MS/MS): To gain further structural detail, precursor ions of a specific m/z (e.g., the molecular ion) can be selected and fragmented. The resulting fragment ions are then analyzed to deduce the structure of the original molecule.

The following diagram outlines a generalized workflow for the structural elucidation of a novel compound, applicable to **oxamniquine** and its derivatives.

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Caption: General experimental workflow for structural elucidation.

Conclusion

The structural framework of **oxamniquine**, characterized by its tetrahydroquinoline core, secondary amine, primary alcohol, and nitro functional groups, is intrinsically linked to its function as a species-specific antischistosomal agent. Its activity is dependent on a precise bioactivation pathway within the parasite, a process that has been elucidated through extensive structural and functional studies. The analytical methodologies detailed herein, including X-ray

crystallography, NMR, and mass spectrometry, remain critical tools for the ongoing research and development of new **oxamniquine** derivatives aimed at overcoming the limitations of current schistosomiasis treatments.[8][12]

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